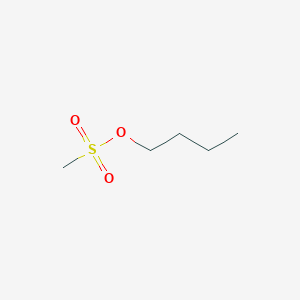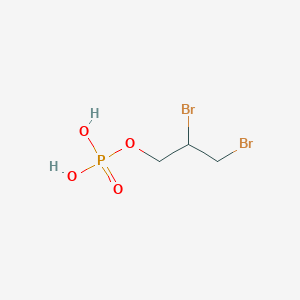
Perfluorotriethylamine
Overview
Description
Mechanism of Action
Target of Action
Perfluorotriethylamine, also known as Pentadecafluorotriethylamine, is a non-polar organofluorine compound It is known that perfluorinated compounds (pfcs) like this compound can activate the nuclear receptor pparα .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular environment. For instance, the activation of the nuclear receptor PPARα by PFCs can lead to differential potencies based on their primary mechanism of action .
Biochemical Pathways
This compound may affect multiple biochemical pathways. One of the known pathways is the PPARα pathway . Activation of PPARα is a known mechanism of action for PFCs . Other putative mechanisms for PFCs include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .
Pharmacokinetics
It is known that perfluorinated compounds have unique chemical and physical properties, including major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .
Result of Action
Laboratory animal models have shown that exposure to PFCs can result in hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. PFCs are found in all environmental media: air, water, soil, sediment, sludge from wastewater treatment plants, biosolids for agricultural application, and house dust . These environmental factors can influence the distribution profiles of these persistent contaminants in environmental media, wildlife, and humans, as well as potential pathways of human exposure .
Biochemical Analysis
Biochemical Properties
It is known for its stability and resistance to degradation by strong acids, alkalis, and even high temperatures . This makes it a potential candidate for various biochemical applications. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of Perfluorotriethylamine are not well-documented. Perfluorinated compounds (PFCs), a group to which this compound belongs, have been associated with various adverse effects based on laboratory animal models. These include hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Molecular Mechanism
Pfcs are known to exert their effects through activation of the nuclear receptor PPARα
Temporal Effects in Laboratory Settings
It is known that the compound is highly stable and resistant to degradation . This suggests that it could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Pfcs have been associated with various adverse effects in animal models, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption
Metabolic Pathways
Pfcs have been associated with elevated serum cholesterol, LDL, and uric acid, suggesting metabolic disorders
Transport and Distribution
It is known that PFCs are persistent contaminants in environmental media, wildlife, and humans
Preparation Methods
Perfluorotriethylamine can be synthesized through various methods. One common synthetic route involves the reaction of hexafluoropropylene oxide with ammonia, followed by fluorination using elemental fluorine. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Perfluorotriethylamine is known for its inertness, making it resistant to many common chemical reactions. it can undergo pyrolysis, where it decomposes at high temperatures to form perfluorinated N-ethylpyrrolidine as the major decomposition product . It is also used as a reaction medium for Lewis acid-mediated reactions due to its non-polar nature .
Scientific Research Applications
Perfluorotriethylamine has a wide range of applications in scientific research and industry. In chemistry, it is used as a solvent and reaction medium for various reactions, particularly those involving Lewis acids . In biology and medicine, it is used in the production of long-lived microbubbles for ultrasound imaging . In industry, it is used as an electrical insulating oil, heat transfer fluid, and dielectric fluid due to its excellent thermal and chemical stability .
Comparison with Similar Compounds
Perfluorotriethylamine is unique among fluorinated amines due to its high degree of fluorination and resulting stability. Similar compounds include Heptadecafluorononylamine and Trifluoroethylamine, which also exhibit high stability and are used in similar applications . this compound’s specific structure and properties make it particularly suitable for applications requiring extreme thermal and chemical stability .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F15N/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFDCMSEZEGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N(C2F5)3, C6F15N | |
| Record name | Ethanamine, 1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189464 | |
| Record name | Perfluorotriethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-70-6 | |
| Record name | Perfluorotriethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorotriethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorotriethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecafluorotriethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















